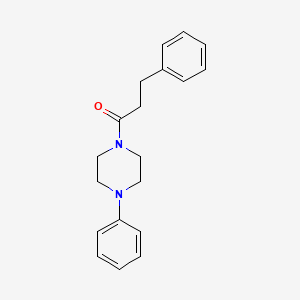
3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a phenyl group attached to a piperazine ring, which is further connected to a propanone moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the formation of the piperazine derivative. This can be achieved by reacting phenylpiperazine with an appropriate alkylating agent under controlled conditions.
Attachment of Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a phenyl halide.
Formation of Propanone Moiety:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of phenylpiperazine oxides or hydroxyl derivatives.
Reduction: Conversion to 3-phenyl-1-(4-phenylpiperazin-1-yl)propan-1-ol.
Substitution: Various substituted phenylpiperazine derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including antimicrobial, antifungal, and antipsychotic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases.
Receptor Binding: It may bind to various receptors in the central nervous system, influencing neurotransmitter activity and exhibiting potential antipsychotic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
3-Phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of phenyl and piperazine moieties allows for versatile chemical modifications and potential therapeutic applications.
Propiedades
IUPAC Name |
3-phenyl-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(12-11-17-7-3-1-4-8-17)21-15-13-20(14-16-21)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTGCJCGVHCPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)
![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)
![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)
![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)
![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![(NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B5537105.png)
![2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B5537107.png)

